

A Comparative Toxicological Assessment of 1,9-Dimethylxanthine and Other Common Methylxanthines

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Compound of Interest

Compound Name: **1,9-Dimethylxanthine**

Cat. No.: **B1219530**

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This guide provides a comparative overview of the toxicological profiles of several common methylxanthines: caffeine, theophylline, theobromine, and paraxanthine. Due to a significant lack of publicly available data, a detailed toxicological profile for **1,9-Dimethylxanthine** could not be established. The safety data sheet for **1,9-Dimethylxanthine** indicates that its toxicological properties have not been thoroughly investigated.^[1] This document summarizes the existing experimental data for the comparator molecules to offer a toxicological benchmark and highlight the current knowledge gap regarding **1,9-Dimethylxanthine**.

Executive Summary

Methylxanthines are a class of alkaloids widely consumed in beverages like coffee and tea, and also used therapeutically. While generally considered safe at moderate doses, higher concentrations can lead to toxicity. This guide compiles acute toxicity, cytotoxicity, and genotoxicity data for caffeine, theophylline, theobromine, and paraxanthine. A significant finding of this review is the absence of experimental toxicity data for **1,9-Dimethylxanthine**, underscoring the need for future research to characterize its safety profile.

Acute Toxicity

The acute toxicity of methylxanthines is typically evaluated by determining the median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. The following table summarizes the available LD50 data for the comparator methylxanthines in various animal models.

Compound	Animal Model	Route of Administration	LD50 (mg/kg)	Reference
Caffeine	Rat	Oral	200	
Human	Oral	~192		
Theophylline	Rat	Oral	206	
Theobromine	Rat	Oral	950	
Human	Oral	~1000		
Paraxanthine	Rat	Oral	829.20	

Note: No publicly available LD50 data for **1,9-Dimethylxanthine** was found.

Cytotoxicity

Cytotoxicity assays are used to determine the toxicity of a substance to cells. Common assays include the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.

Compound	Assay	Cell Line	Endpoint	Result	Reference
Theophylline	WST-1	AML12 mouse hepatocytes	Cell Viability	Dose-dependent decrease	
Caffeine	MTT	PC12 cells	Cell Viability	Dose- and time-dependent inhibition	
Paraxanthine	Not Specified	Hepatocytes	Cytotoxicity	Less harmful than caffeine	

Note: No publicly available cytotoxicity data for **1,9-Dimethylxanthine** was found.

Genotoxicity

Genotoxicity assays assess the potential of a compound to damage genetic material. The Ames test evaluates mutagenicity in bacteria, while the in vitro micronucleus assay detects chromosomal damage in mammalian cells.

Compound	Assay	System	Result	Reference
Paraxanthine	Bacterial Reverse Mutation (Ames)	<i>S. typhimurium</i>	No evidence of mutagenicity	
Paraxanthine	In vitro Mammalian Chromosomal Aberration	Not Specified	No evidence of genotoxicity	
Paraxanthine	In vitro Mammalian Cell Gene Mutation	Not Specified	No evidence of genetic toxicity	

Note: No publicly available genotoxicity data for **1,9-Dimethylxanthine** was found.

Signaling Pathways in Methylxanthine Toxicity

The toxic effects of methylxanthines are often mediated through their interaction with various cellular signaling pathways. Key mechanisms include antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs), leading to increased intracellular cyclic AMP (cAMP) levels.



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Caption: General signaling pathway of methylxanthine toxicity.

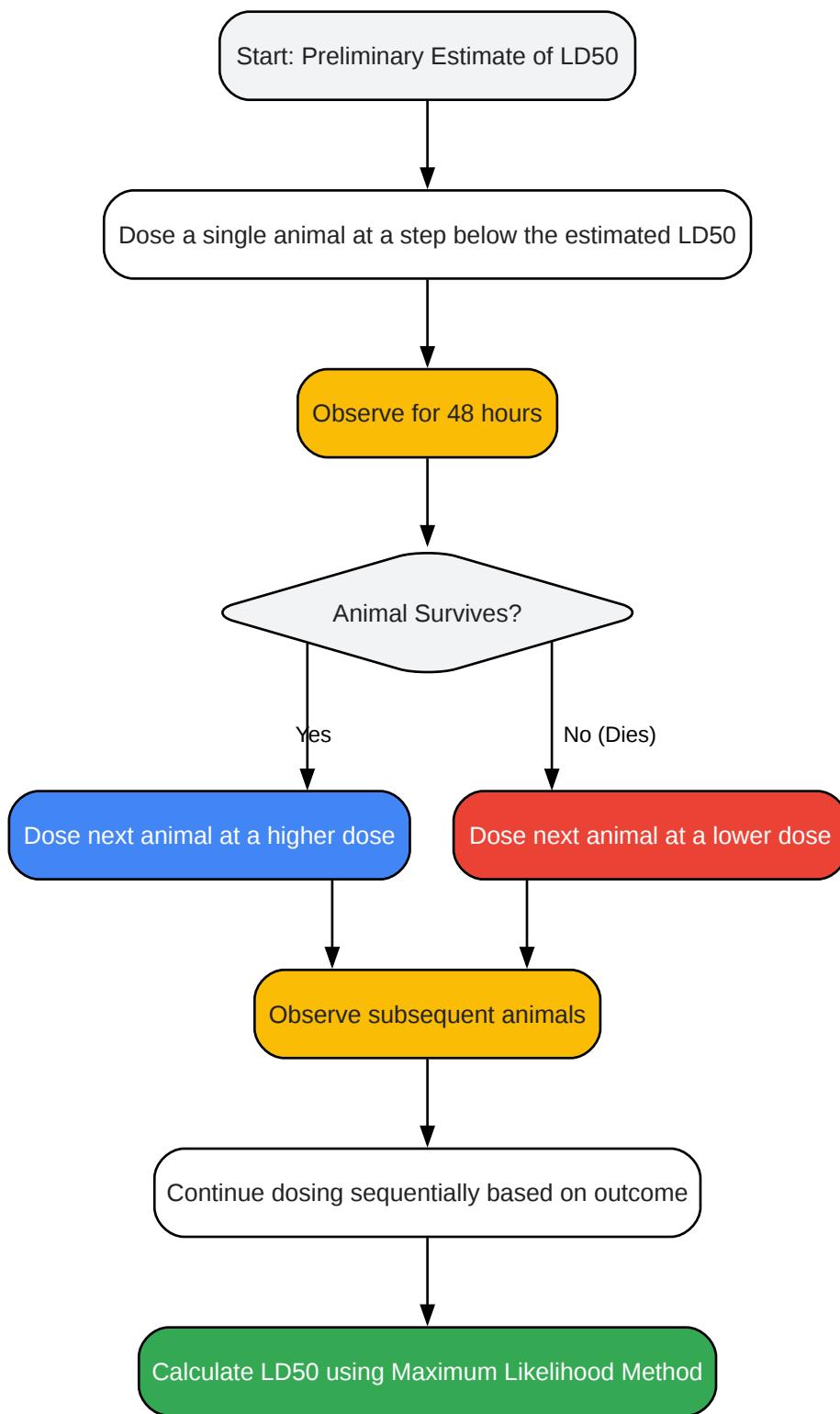
High concentrations of caffeine have been shown to induce neurotoxicity by inhibiting the Nrf2 pathway, leading to increased reactive oxygen species (ROS) and apoptosis. Theophylline toxicity is associated with an excess of catecholamines and adenosine antagonism, leading to effects on the cardiovascular and central nervous systems.

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

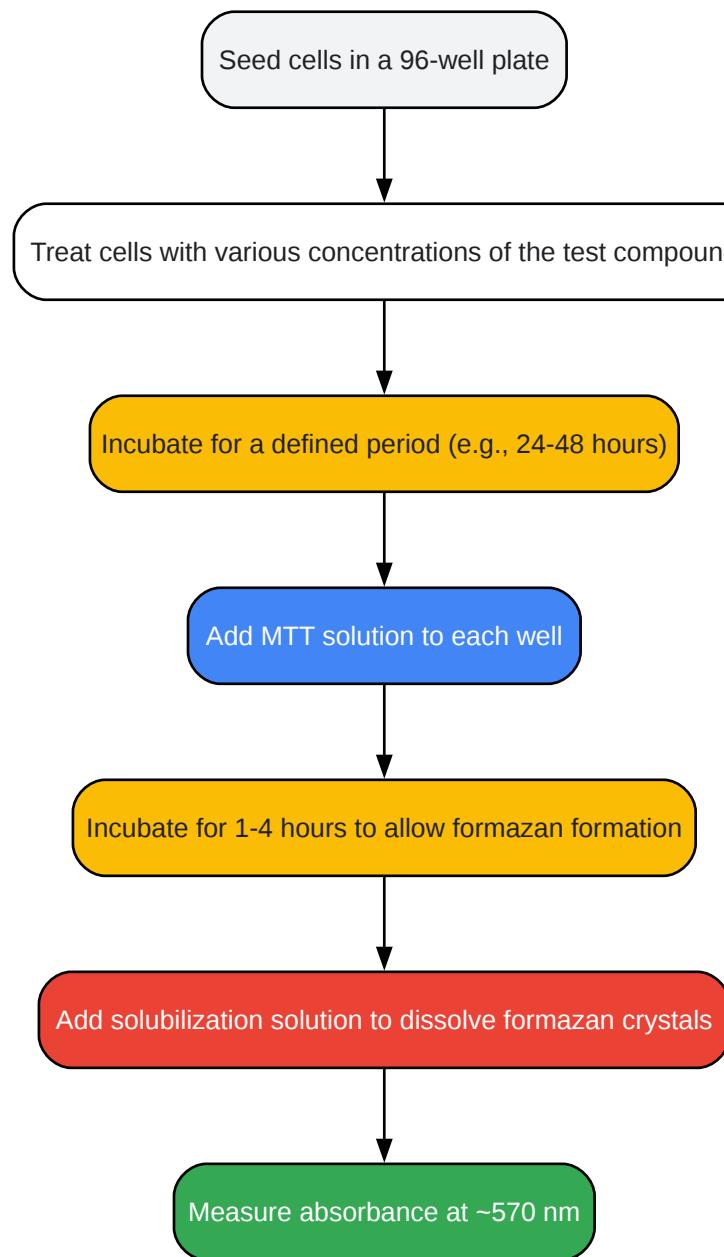
This method is used to estimate the LD50 of a substance with a reduced number of animals.

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Caption: Workflow for LD50 determination via the Up-and-Down Procedure.

Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

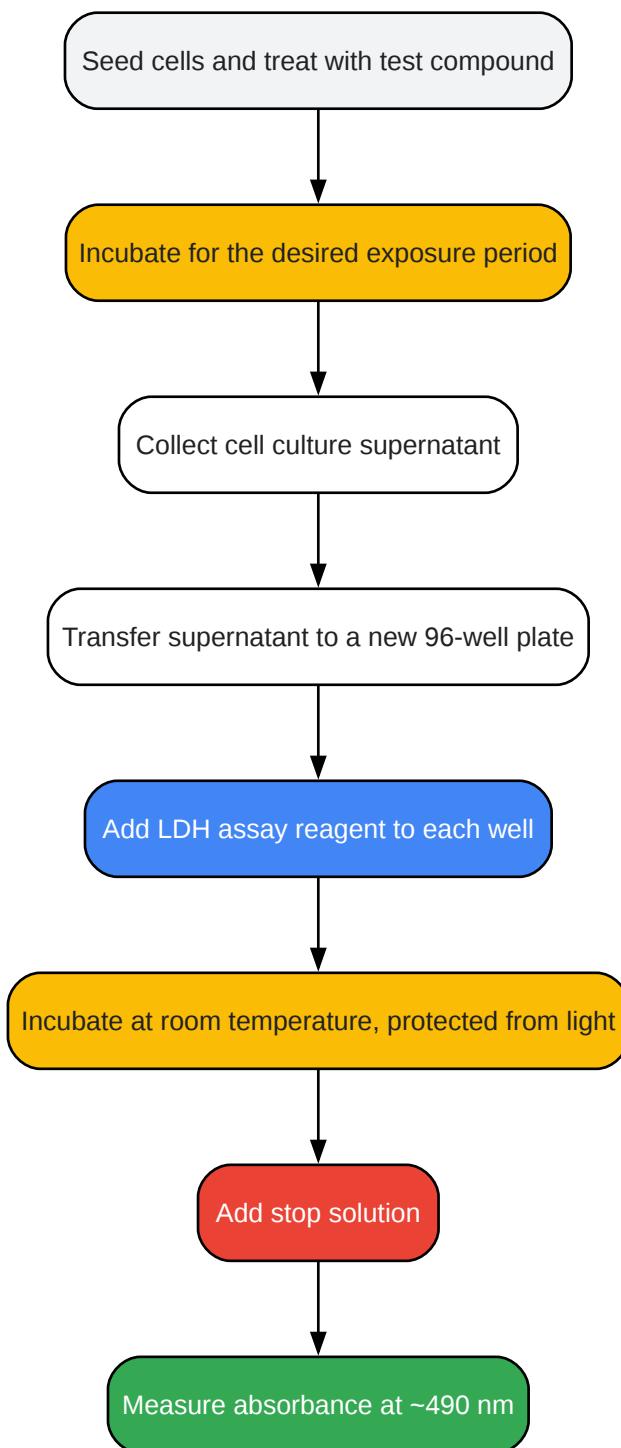


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Caption: Workflow for the MTT cytotoxicity assay.

Cytotoxicity - LDH Assay

The LDH assay quantifies lactate dehydrogenase released from damaged cells.

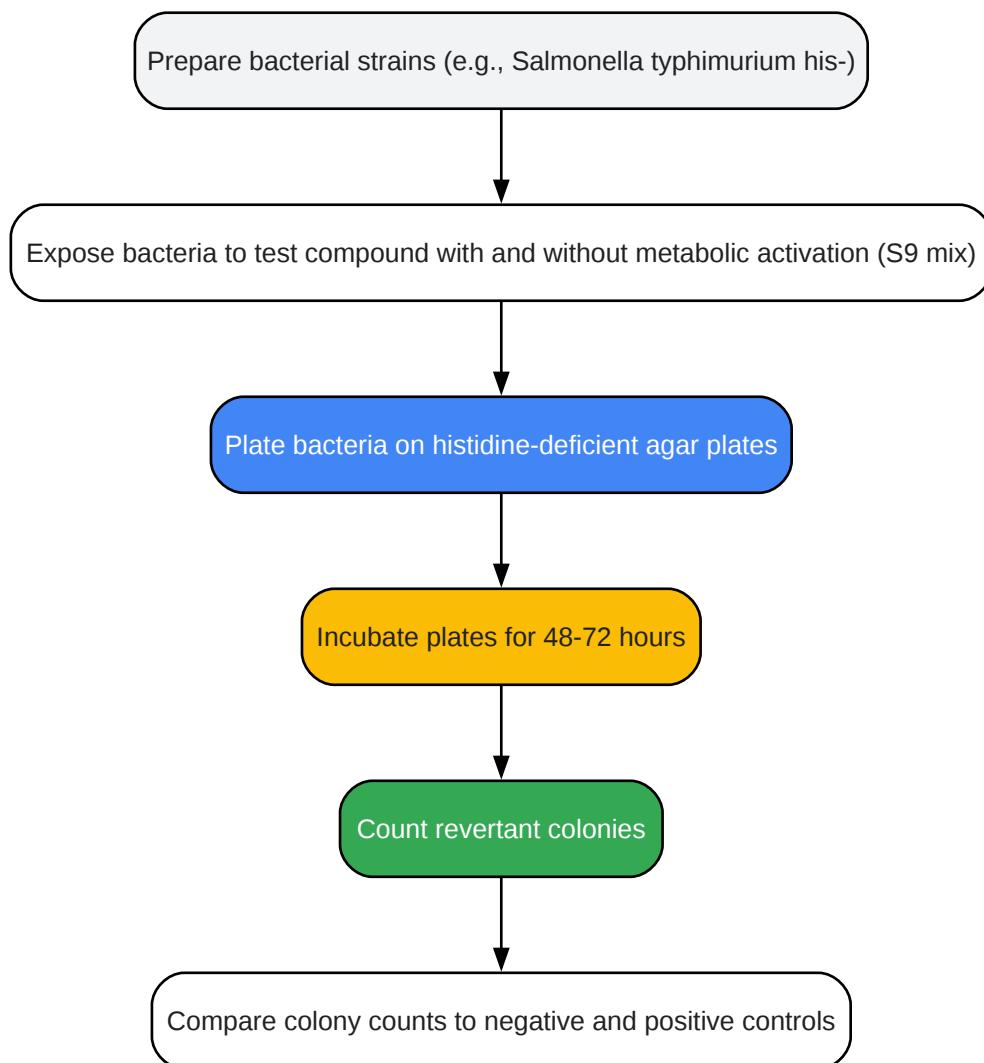


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Caption: Workflow for the LDH cytotoxicity assay.

Genotoxicity - Ames Test

The Ames test uses bacteria to test for gene mutations.

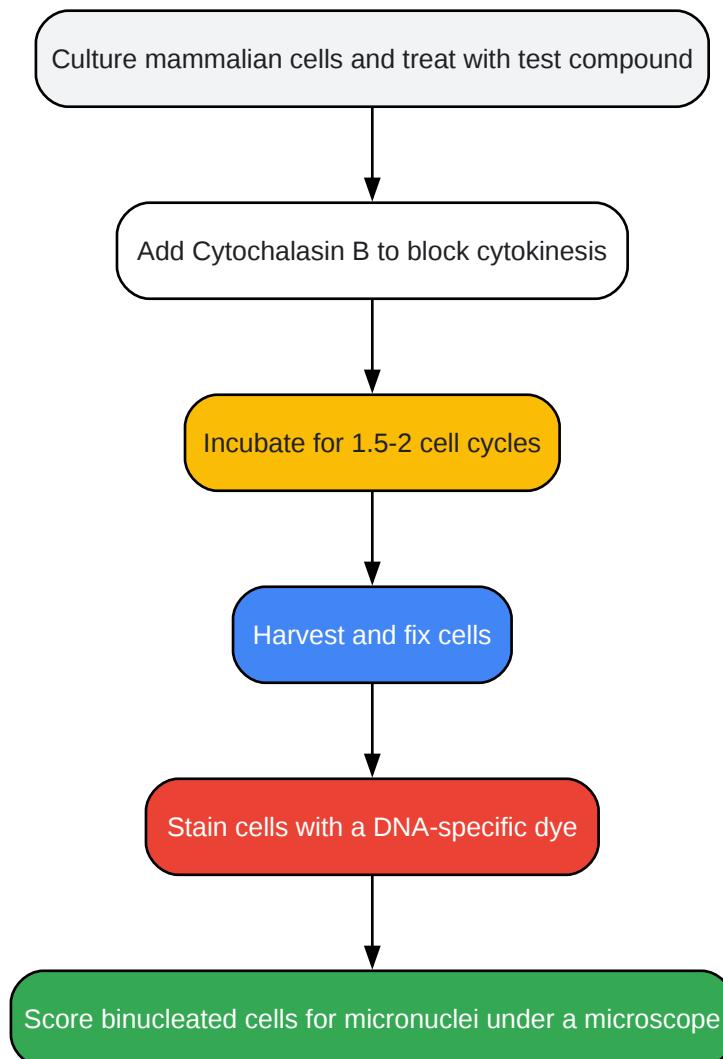


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Caption: Workflow for the Ames mutagenicity test.

Genotoxicity - In Vitro Micronucleus Assay

This assay detects chromosomal damage in cultured mammalian cells.



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Caption: Workflow for the in vitro micronucleus assay.

Conclusion

This guide provides a comparative toxicological overview of several key methylxanthines. While caffeine, theophylline, theobromine, and paraxanthine have been the subjects of numerous toxicological studies, there is a clear and significant lack of data for **1,9-Dimethylxanthine**. Its safety profile remains uncharacterized, and further research, including acute toxicity, cytotoxicity, and genotoxicity studies, is essential to understand its potential risks and establish safe exposure limits. The experimental protocols and comparative data presented here can serve as a valuable resource for designing and interpreting future toxicological investigations of **1,9-Dimethylxanthine** and other novel methylxanthine derivatives.

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References

- 1. datasheets.scbt.com [datasheets.scbt.com]
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